(4E)-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Overview
Description
(4E)-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. The reaction is usually carried out under acidic or basic conditions, depending on the specific reactants and desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antiviral, or anticancer properties. These activities make it a valuable tool for studying biological pathways and developing new therapeutic agents.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads for the development of new medications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and materials with unique properties. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which (4E)-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[2-(3-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4E)-4-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- (4E)-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the nitrophenyl and thiazolyl groups. These features confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[(3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6O3S/c31-23-22(27-26-18-12-7-13-19(14-18)30(32)33)21(17-10-5-2-6-11-17)28-29(23)24-25-20(15-34-24)16-8-3-1-4-9-16/h1-15,28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIXUCORHRWWEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=CC=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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